2-(1H-pyrazol-1-yl)butan-1-ol
Description
Contextual Significance of Pyrazole-Containing Scaffolds in Chemical Sciences
Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. globalresearchonline.net The presence of the pyrazole nucleus in several commercially successful drugs underscores its therapeutic potential. nih.gov
Beyond medicine, pyrazole-based compounds are integral to the development of agrochemicals, dyes, and advanced materials. Their ability to coordinate with metal ions has also led to their use in catalysis and as ligands in coordination chemistry. The synthetic accessibility and the ease with which the pyrazole ring can be functionalized allow for the creation of large and diverse chemical libraries for screening and optimization. nih.gov
Rationale for Focused Research on 2-(1H-Pyrazol-1-yl)butan-1-ol
While extensive research exists on the broader family of pyrazoles, the specific compound this compound presents a unique combination of a pyrazole core and a butanol side chain. This particular architecture suggests several avenues for focused investigation. The butanol moiety, a primary alcohol, introduces a site for potential metabolic activity and a handle for further chemical modification. wikipedia.org
The rationale for its study can be inferred from research on analogous structures. For instance, derivatives of other pyrazole-alkanol compounds are being explored for their potential as anesthetic agents and for their role in the development of new energetic materials. researchgate.netrsc.org The structural similarity to these compounds suggests that this compound could be a valuable intermediate or a target molecule in these and other research areas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12N2O | scbt.com |
| Molecular Weight | 140.18 g/mol | scbt.com |
Note: This table is based on basic information available from chemical suppliers and may not include comprehensive, experimentally verified data.
Overview of Current Research Trajectories Involving Pyrazole-Butanol Architectures
The investigation of pyrazole-butanol architectures is an active area of research, with several key trajectories. One significant direction is the synthesis of novel derivatives and the evaluation of their biological activities. Researchers are systematically modifying the pyrazole ring and the butanol chain to understand structure-activity relationships (SAR).
Another major research thrust is the application of these compounds as building blocks in the synthesis of more complex molecules. The hydroxyl group of the butanol side chain provides a reactive site for esterification, etherification, and other transformations, allowing for the incorporation of the pyrazole-butanol scaffold into larger molecular frameworks.
Table 2: Examples of Research on Pyrazole-Containing Compounds
| Research Area | Example Compound Type | Potential Application | Reference |
| Anesthetics | 2-(1H-Pyrazol-1-yl)-acetamides | Local Anesthetics | researchgate.net |
| Energetic Materials | Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile | Melt-cast Explosives | rsc.org |
| Medicinal Chemistry | Pyrazole derivatives | Anti-inflammatory, Antitumor | globalresearchonline.net |
This table provides a generalized overview of research on compounds with structural similarities to this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMEOVFOVGIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Pyrazol 1 Yl Butan 1 Ol and Derived Analogues
Strategies for the Construction of the Pyrazole (B372694) Ring
The formation of the pyrazole heterocycle is most commonly achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component. nih.govmdpi.com This fundamental approach has been refined and expanded over more than a century, leading to highly efficient and regioselective methods.
Cyclocondensation Reactions of Hydrazine Derivatives with 1,3-Difunctional Systems
The cyclocondensation of hydrazine and its substituted derivatives with compounds containing two electrophilic centers in a 1,3-relationship is a cornerstone of pyrazole synthesis. nih.govmdpi.com This method is widely used due to the ready availability of the starting materials and the operational simplicity of the reactions. The nature of the 1,3-difunctional system, which can range from dicarbonyl compounds to their synthetic equivalents like α,β-unsaturated ketones, dictates the substitution pattern of the resulting pyrazole ring. mdpi.com
The reaction between α,β-unsaturated ketones, commonly known as chalcones, and hydrazine derivatives is a well-established route for synthesizing pyrazoles. nih.gov This process typically proceeds through an initial Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. The initial product is often a pyrazoline, a partially reduced form of pyrazole, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.comresearchgate.net
Various catalysts and reaction conditions have been developed to promote this transformation, including the use of acetic acid, sodium acetate, or potassium hydroxide (B78521) under reflux conditions. nih.gov The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine (B124118), or other substituted hydrazines) and the specific chalcone (B49325) allows for the synthesis of pyrazoles with diverse substituents at the 1, 3, and 5-positions. researchgate.net For instance, condensing appropriate chalcones with 4-hydrazinobenzenesulfonamide hydrochloride has been used to create pyrazoline derivatives bearing benzenesulfonamide (B165840) moieties. nih.gov
Table 1: Examples of Catalysts/Conditions for Pyrazole Synthesis from Chalcones
| Starting Materials | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Chalcones, Hydrazine Hydrate | Acetic Acid/Ethanol (B145695) | 2-Pyrazolines | nih.gov |
| Chalcones, Phenylhydrazine | Hot Pyridine (B92270) | 2-Pyrazolines | nih.gov |
| Chalcones, 4-Hydrazinyl benzenesulfonamide HCl | Ethanol | Pyrazoline-benzenesulfonamides | nih.gov |
| α,β-Unsaturated Ketones, p-Tolylsulfonohydrazide | Microwave (solvent-free) | 3,5-Disubstituted-1H-pyrazoles | mdpi.com |
The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and highly effective method for constructing the pyrazole ring, first reported in 1883. nih.govmdpi.comwisdomlib.org This straightforward and rapid approach involves the condensation of a hydrazine with a β-diketone or its derivatives. nih.gov
A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes initial attack by a specific nitrogen atom of the hydrazine. mdpi.commetu.edu.tr Researchers have addressed this by modifying reaction conditions. For example, using aprotic dipolar solvents like N,N-dimethylacetamide (DMA) instead of traditional protic solvents like ethanol can significantly improve regioselectivity, affording 1-aryl-3,4,5-substituted pyrazoles with high yields and selectivity. nih.govorganic-chemistry.org Additionally, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general route to previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org
Table 2: Regioselectivity in Pyrazole Synthesis from 1,3-Diketones
| 1,3-Diketone | Hydrazine | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-Dimethylacetamide | High regioselectivity (98:2) in favor of one isomer. | nih.gov |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | Ethanol | Equimolar mixture of regioisomers. | nih.gov |
| 2-Alkyl-substituted 1,3-diketones | Aryl hydrazines | N/A | High regioselectivity (>99.8:0.2) for trisubstituted pyrazoles. | nih.gov |
For over a century, the cyclocondensation of acetylenic ketones with hydrazine derivatives has been a known method for forming pyrazoles. nih.govmdpi.comwisdomlib.org This reaction involves the nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization onto the alkyne moiety. However, similar to the use of unsymmetrical 1,3-diketones, this reaction often results in the formation of a mixture of two regioisomers. mdpi.commdpi.com
The regiochemical outcome can be influenced by the nature of the substituents on both the acetylenic ketone and the hydrazine. For instance, the reaction of diacetylene ketones with phenylhydrazine in ethanol produced a mixture of regioisomers in a roughly 3:2 ratio. nih.govwisdomlib.org In contrast, when hydrazine hydrate was used as the nucleophile in the same reaction, only a single regioisomer was isolated, a result attributed to hydrogen bonding effects. nih.gov More recent methods have focused on achieving higher regioselectivity, such as the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which yields 1,3,5-trisubstituted pyrazoles with excellent regioselectivity. mdpi.com
1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes/Alkenes)
The 1,3-dipolar cycloaddition of diazo compounds with dipolarophiles like alkynes and alkenes is a powerful, atom-economic, and often highly regioselective strategy for pyrazole synthesis. sci-hub.seresearchgate.net This method avoids some of the regioselectivity issues inherent in cyclocondensation reactions. sci-hub.se The reaction proceeds by the [3+2] cycloaddition of a diazoalkane (the 1,3-dipole) across the carbon-carbon multiple bond of an alkyne or alkene.
A significant advancement in this area is the development of one-pot procedures where the potentially hazardous diazo compounds are generated in situ from stable precursors, such as N-tosylhydrazones. organic-chemistry.orgacs.org The reaction of these in situ-generated diazo compounds with terminal alkynes can furnish 3,5-disubstituted pyrazoles with high regioselectivity. acs.org The reaction of α-chiral tosylhydrazones with terminal alkynes has been shown to produce chiral pyrazoles through a cascade process involving diazo compound formation, 1,3-dipolar cycloaddition, and a stereoretentive Current time information in Bangalore, IN.rsc.org-sigmatropic rearrangement. scispace.com Catalyst-free heating of α-diazocarbonyl substrates with alkynes also provides pyrazole products in high yields under solvent-free conditions. rsc.org
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.org These protocols often build upon classical condensation-based methodologies by generating the key 1,3-dielectrophilic intermediates in situ. beilstein-journals.org
For example, a three-component reaction can involve the in-situ formation of a 1,3-diketone from an enolate and a carboxylic acid chloride, which is then immediately reacted with a hydrazine to form the pyrazole. beilstein-journals.org Another common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative, often in the presence of a catalyst. beilstein-journals.org Four-component reactions, such as the one-pot synthesis of pyrano[2,3-c]pyrazoles from aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, demonstrate the power of MCRs to rapidly assemble complex heterocyclic systems. mdpi.comnih.gov These reactions can be facilitated by various catalysts, including nano-ZnO, ionic liquids, or even performed under catalyst-free conditions in green solvents like water. nih.govlongdom.org
Table 3: Selected Multicomponent Reactions for Pyrazole Synthesis
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three | Enolate, Carboxylic Acid Chloride, Hydrazine | LiHMDS | 1,3,5-Trisubstituted Pyrazoles | beilstein-journals.org |
| Three | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |
| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine/Water | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Five | Thiol, Aldehyde, Malononitrile, Chloro-ketoester, Hydrazine Hydrate | Montmorillonite (B579905) K10 | Highly Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |
Ring Transformations from Pyranones and Pyrimidines
Pyranones serve as valuable precursors for pyrazole synthesis. The reaction of pyranone derivatives with hydrazine is a common method to furnish the corresponding pyrazoles. nih.govmdpi.com For instance, 2,3-dihydro-4H-pyran-4-ones can be condensed with arylhydrazines in the presence of a catalyst like montmorillonite KSF to yield 5-substituted pyrazoles. mdpi.com Similarly, chromones can undergo Suzuki coupling with arylboronic acids, followed by treatment with hydrazine hydrate, to produce 3,4-diarylpyrazoles. mdpi.com The reaction of various other pyranone derivatives with hydrazine in ethanol also leads to the formation of pyrazoles. nih.govmdpi.com A probable mechanism for the ring transformation of 2H-pyranone carboxamides to pyrazolyl acetamides involves a one-pot base-catalyzed metal-free intramolecular ring transformation. researchgate.net
Pyrimidines can also be converted to pyrazoles. A method involving the triflylation of the pyrimidine (B1678525) core at room temperature, followed by a hydrazine-mediated skeletal remodeling, yields pyrazoles under mild conditions. organic-chemistry.org This process allows for the regioselective introduction of an N-substituent on the resulting pyrazole. organic-chemistry.org Additionally, the reaction of nitropyrimidine with arylhydrazines in methanol (B129727) at room temperature can produce 4-nitro-3,5-diaminopyrazoles. mdpi.com
Introduction and Functionalization of the Butan-1-ol Side Chain
Once the pyrazole nucleus is formed, or concurrently with its formation, the butan-1-ol side chain must be introduced and potentially functionalized. This can be achieved through several key reaction types.
Nucleophilic Substitution Reactions to Form C-N Bonds
The formation of the C-N bond between the pyrazole ring and the butan-1-ol side chain is a crucial step. Nucleophilic substitution reactions are frequently employed for this purpose. The reaction of pyrazole with a suitable electrophile containing the butan-1-ol moiety, or a precursor to it, can establish this linkage. For instance, N-alkylation of pyrazoles can be achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgresearchgate.netmdpi.com
The regioselectivity of N-alkylation on unsymmetrical pyrazoles is a significant consideration, with steric factors often controlling which nitrogen atom of the pyrazole ring undergoes substitution. semanticscholar.orgmdpi.com Catalyst-free Michael addition reactions have also been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, yielding products with versatile functional groups. acs.org Furthermore, copper-catalyzed tandem O-arylation-oxidative cross-coupling processes have been used to prepare chromone-fused pyrazoles. chim.it
Reductive Transformations of Carbonyl Precursors to Alcohols
A common strategy for introducing the butan-1-ol side chain involves the reduction of a corresponding carbonyl precursor. For example, a ketone or aldehyde functionality at the 2-position of the butane (B89635) chain attached to the pyrazole ring can be reduced to the desired primary alcohol. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used for such transformations. smolecule.com This approach allows for the synthesis of the pyrazole ring with a butanoyl or similar side chain, which is then subsequently reduced to afford the final 2-(1H-pyrazol-1-yl)butan-1-ol. The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds is a well-established method. researchgate.net
The following table summarizes the reduction of various carbonyl precursors to their corresponding alcohols in the synthesis of pyrazole derivatives.
| Carbonyl Precursor | Reducing Agent | Resulting Alcohol | Reference |
| Ketones | Sodium borohydride or lithium aluminum hydride | Secondary or tertiary alcohols | smolecule.com |
| Aldehydes | Sodium borohydride or lithium aluminum hydride | Primary alcohols | smolecule.com |
| Esters | Lithium aluminum hydride | Primary alcohols | chim.it |
| α,β-Unsaturated carbonyls | Various reducing agents | Saturated or unsaturated alcohols | researchgate.net |
Alkylation and Acylation Strategies on the Pyrazole Nitrogen
Alkylation and acylation reactions on the pyrazole nitrogen are fundamental for introducing the butan-1-ol side chain or its precursor. N-alkylation of pyrazoles is often carried out under basic conditions, where the pyrazole nitrogen is deprotonated, followed by the addition of an alkyl halide. mdpi.com Alternative methods include the Mitsunobu reaction, transition metal catalysis, and enzymatic reactions. mdpi.com
A newer method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid, to achieve N-alkylation under milder conditions. semanticscholar.orgmdpi.com This method has been shown to be effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, these reactions can lead to a mixture of regioisomers, with the major product often determined by steric hindrance. semanticscholar.orgmdpi.com
Enantioselective and Diastereoselective Synthesis Approaches
The synthesis of a specific stereoisomer of this compound requires enantioselective or diastereoselective methods. Asymmetric catalysis is a key strategy to achieve this. While specific examples for the direct enantioselective synthesis of this compound are not detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable to pyrazole derivatives. For instance, diastereoselective syntheses of other pyrazole-containing compounds have been reported. rsc.org Such approaches could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to control the stereochemical outcome of the reaction that establishes the chiral center at the 2-position of the butan-1-ol side chain.
Application of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to create more environmentally friendly and sustainable processes. Key strategies include the use of multicomponent reactions, greener solvents, and alternative energy sources. nih.govresearchgate.net
Multicomponent reactions (MCRs) are particularly noteworthy as they offer several advantages, including atom and step economy, by combining multiple starting materials in a single pot. nih.gov This reduces the number of purification steps and minimizes waste. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, often utilizes MCRs involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov
The use of water as a solvent is another important aspect of green pyrazole synthesis. researchgate.netacs.org Microwave irradiation and ultrasound assistance are also employed to accelerate reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.netthieme-connect.com Furthermore, solvent-free reaction conditions, such as grinding, are being explored to minimize the use of hazardous organic solvents. researchgate.net The development of reusable catalysts, such as nano-ZnO and magnetized dextrin, also contributes to the greening of pyrazole synthesis. nih.govijsdr.org
The following table highlights some green chemistry approaches used in the synthesis of pyrazole derivatives.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference |
| Multicomponent Reactions | One-pot synthesis of pyrano[2,3-c]pyrazoles and other derivatives. | nih.govresearchgate.netijsdr.org |
| Green Solvents | Use of water as a reaction medium. | researchgate.netacs.orgthieme-connect.com |
| Alternative Energy Sources | Microwave and ultrasound-assisted synthesis. | nih.govresearchgate.netthieme-connect.com |
| Solvent-Free Conditions | Synthesis of NH-pyrazoles and pyrazole chalcones by grinding. | researchgate.net |
| Reusable Catalysts | Application of nano-ZnO and magnetized dextrin. | nih.govijsdr.org |
Chemical Transformations and Derivatization Studies of 2 1h Pyrazol 1 Yl Butan 1 Ol
Reactivity at the Hydroxyl Functional Group
The hydroxyl group is a versatile site for chemical modification. msu.edu Its polarized O-H and C-O bonds make the oxygen atom nucleophilic and the hydrogen and carbon atoms electrophilic, allowing for a range of transformations. msu.edu
Oxidation Reactions to Carbonyl Compounds
The primary alcohol moiety in 2-(1H-pyrazol-1-yl)butan-1-ol can be oxidized to form the corresponding aldehyde, 2-(1H-pyrazol-1-yl)butanal, or further to the carboxylic acid, 2-(1H-pyrazol-1-yl)butanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
Studies on analogous 2-(pyrazolyl)ethanols have demonstrated this reactivity. For instance, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields pyrazole-1-acetic acid with high efficiency. researchgate.net Similarly, oxidation of other pyrazolyl ethanols with potassium permanganate (B83412) (KMnO₄) can produce the corresponding pyrazolyl-2-oxoacetic acids or pyrazole (B372694) carboxylic acids, depending on the substitution pattern of the pyrazole ring. researchgate.net Reagents like methyltrioxorhenium (MTO) with hydrogen peroxide are also effective for the oxidation of alcohols. acs.org
| Starting Material | Oxidizing Agent | Product(s) | Yield | Reference |
| 1-(2-hydroxyethyl)pyrazole | NiO(OH) electrode | Pyrazole-1-acetic acid | 80.0% | researchgate.net |
| 2-(Pyrazol-4-yl)ethanol | KMnO₄ | 2-(Pyrazol-4-yl)-2-oxoacetic acid | - | researchgate.net |
| 2-(Pyrazol-5-yl)ethanol | KMnO₄ | Pyrazole-5-carboxylic acid | - | researchgate.net |
| 2-(Pyrazol-3-yl)ethanol | KMnO₄ | 2-Oxo-2-(pyrazol-3-yl)acetic acid, Pyrazole-3-carboxylic acid | Mixture | researchgate.net |
Esterification and Etherification Reactions
Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process where the formation of the ester is favored by removing water as it is formed. chemguide.co.ukresearchgate.net The use of acyl chlorides provides a more vigorous and often irreversible reaction. chemguide.co.uk A variety of catalysts, including Lewis acids and organocatalysts, can promote these transformations under mild conditions. organic-chemistry.org
Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to attack an alkyl halide, forming an ether. msu.edulibretexts.org
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as water, by protonation under acidic conditions. libretexts.orgnih.gov This allows for nucleophilic substitution reactions to occur. For instance, treatment with hydrogen halides (HX) can convert the alcohol into the corresponding alkyl halide. libretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org For primary alcohols, this substitution typically proceeds via an SN2 mechanism. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus halides can be used to replace the hydroxyl group with a halogen. nih.gov
Reactivity and Functionalization of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and, as such, can undergo various substitution reactions to introduce new functional groups. rrbdavc.orgnih.gov
Electrophilic Aromatic Substitution Reactions
The pyrazole ring is generally susceptible to electrophilic attack, with the C-4 position being the most common site for substitution. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C-4 are more stable than those formed by attack at C-3 or C-5. rrbdavc.org
Common electrophilic aromatic substitution reactions for pyrazoles include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position. scribd.com
Halogenation: Reactions with halogens like chlorine (Cl₂) or bromine (Br₂) in various solvents, or with N-halosuccinimides (NCS, NBS), lead to the formation of 4-halopyrazoles. nih.gov
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com
Vilsmeier-Haack Formylation: Reaction with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C-4 position. scribd.com
| Reaction | Reagents | Electrophile | Position of Substitution | Product | Reference |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole derivative | scribd.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid derivative | scribd.com |
| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole derivative | scribd.com |
| Bromination | Br₂ / Solvent | Br⁺ | C-4 | 4-Bromopyrazole derivative | nih.gov |
| Chlorination | Cl₂ / Solvent | Cl⁺ | C-4 | 4-Chloropyrazole derivative | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions for Further Decoration
To further functionalize the pyrazole ring, especially at positions other than C-4 or after initial halogenation, metal-catalyzed cross-coupling reactions are invaluable tools. wiley.comacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. First, a halogen atom (e.g., Br or I) is typically introduced onto the pyrazole ring, often at the 4-position via electrophilic halogenation. nih.gov This halopyrazole can then serve as a substrate in various coupling reactions.
Key cross-coupling reactions applicable to pyrazole derivatives include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halopyrazole with a boronic acid or ester, forming a new C-C bond. It is widely used due to its mild conditions and tolerance of various functional groups. researchgate.netmdpi.com
Heck Coupling: This reaction, also palladium-catalyzed, forms a C-C bond by coupling the halopyrazole with an alkene. researchgate.net
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a halopyrazole with a terminal alkyne to create a C-C bond. researchgate.net
Kumada-Corriu Coupling: This reaction uses a Grignard reagent as the nucleophile and can be catalyzed by nickel or palladium to form C-C bonds. mdpi.com
These reactions significantly expand the synthetic utility of pyrazole-containing compounds, enabling the construction of complex molecular architectures. researchgate.netacs.org
Design and Synthesis of Advanced Hybrid Derivatives for Targeted Research
The combination of a pyrazole nucleus with other heterocyclic rings can lead to hybrid compounds with enhanced biological activities. dntb.gov.ua The design of such molecules is a key strategy in medicinal chemistry to develop new therapeutic agents.
Pyrazole-Thiazole Conjugates
The hybridization of pyrazole and thiazole (B1198619) moieties has been a subject of interest due to the wide range of pharmacological activities exhibited by both heterocycles, including anti-inflammatory, antimicrobial, and anticancer properties. semanticscholar.orgekb.eg The resulting pyrazole-thiazole scaffolds are considered promising pharmacophores. semanticscholar.org
A common strategy for the synthesis of these conjugates is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. ekb.egacgpubs.org For instance, 2-(1H-pyrazol-1-yl)thiazole derivatives have been synthesized and optimized as selective EP1 receptor antagonists. nih.gov Another approach involves a one-pot multicomponent reaction of a pyrazole-containing starting material, such as 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole, with other reagents to construct pyridine-fused pyrazole-thiazole hybrids. semanticscholar.org
Researchers have also explored the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) and various carbonyl compounds to yield thiazolyl-pyrazole derivatives under neat reaction conditions. acgpubs.org This method offers advantages such as short reaction times and high yields. acgpubs.org
Table 1: Synthesis of Pyrazole-Thiazole Conjugates
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1. 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one 2. Thiosemicarbazide 3. Acetylacetone | Neat, reflux | 4-hydroxy-6-methyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-pyran-2-one | Good | acgpubs.org |
| 1. Pyrazolecarbothiamide 2. 3-chloropentane-2,4-dione | Ethanol (B145695), reflux | 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | Not specified | semanticscholar.org |
Pyrazole-Tetrazole Hybrid Scaffolds
The synthesis of hybrid molecules incorporating both pyrazole and tetrazole rings has gained significant attention. dntb.gov.uamdpi.com This is largely due to the tetrazole ring being a well-known bioisostere for the carboxylic acid group, which can enhance the pharmacological properties of the parent molecule. mdpi.com
A primary method for constructing these hybrids involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile. organic-chemistry.orgnih.gov For example, 5-substituted-1H-tetrazoles can be prepared from organic nitriles and sodium azide, often catalyzed by a Lewis or Brønsted acid. organic-chemistry.org
Another synthetic route involves a multi-step synthesis starting from a pyrazole derivative. For instance, new tetrapodal pyrazole-tetrazole compounds have been synthesized in three steps: reduction of a pyrazole ester with LiAlH₄, chlorination with SOCl₂, and subsequent reaction with a diamine and sodium carbonate. mdpi.com Similarly, novel pyrazole-tetrazole compounds have been synthesized via the direct alkylation of the tetrazole ring. researchgate.net
Table 2: Synthesis of Pyrazole-Tetrazole Hybrid Scaffolds
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1. (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol 2. Primary amine | 1. SOCl₂, CH₂Cl₂ 2. Na₂CO₃, DMF, 70 °C | Tetrapodal pyrazole-tetrazole compounds | Not specified | mdpi.com |
| 1. Aldehydes 2. Malononitrile 3. Sodium azide | Fe₃O₄@PMO–ICS–ZnO, EtOH, reflux | (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives | High to quantitative | nih.gov |
Fused Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidines)
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with significant biological importance, often acting as kinase inhibitors. nih.gov Their synthesis typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole core.
A common starting material for the synthesis of pyrazolo[3,4-d]pyrimidines is 5-aminopyrazole, which can react with various 1,3-dielectrophiles. nih.gov For example, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents in the presence of a phase transfer catalyst has been reported to produce new derivatives in good yields. nih.gov
Another established method is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with POCl₃ to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are isomers of the pyrazolo[3,4-d]pyrimidine system. nih.gov
Table 3: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide, propargyl bromide), DMF, room temperature | N-alkylated pyrazolo[3,4-d]pyrimidines | Good | nih.gov |
| 5-aminopyrazole | α,β-unsaturated ketones | Pyrazolo[3,4-b]pyridines (isomeric system) | Not specified | nih.gov |
Other Heterocycle-Tethered Pyrazole Derivatives
The synthesis of pyrazole derivatives tethered to other heterocyclic systems is a broad area of research. The choice of synthetic method largely depends on the nature of the desired linked heterocycle.
For example, pyrazole-substituted pyridines can be synthesized through a facile one-pot multicomponent reaction. semanticscholar.org The Vilsmeier-Haack reaction is another versatile method used to introduce a formyl group onto a pyrazole ring, which can then be used as a synthon for further elaboration into other heterocyclic systems. nih.gov For instance, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction of hydrazones, can be reacted with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile to yield pyrazole-thiophene hybrids. nih.gov
The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles themselves, from nitrile imines and suitable dipolarophiles. mdpi.comresearchgate.net This method has been employed to create tetrasubstituted pyrazoles. researchgate.net
Table 4: Synthesis of Other Heterocycle-Tethered Pyrazole Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1. Hydrazone 2. POCl₃/DMF | Vilsmeier-Haack reaction | 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | nih.gov |
| 1. 1,3-disubstituted-1H-pyrazole-4-carbaldehydes 2. 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Glacial acetic acid, ethanol | Pyrazole-thiophene derivatives | Good | nih.gov |
Coordination Chemistry and Metal Complexation of 2 1h Pyrazol 1 Yl Butan 1 Ol Ligands
Chelation Behavior and Ligand Design Principles
2-(1H-pyrazol-1-yl)butan-1-ol is a bidentate ligand, featuring two potential donor atoms: the N2 nitrogen of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group. The spatial arrangement of these donor atoms allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The pyrazole moiety, being a π-electron deficient heterocycle, acts as a soft donor site, while the hydroxyl group provides a hard oxygen donor. researchgate.net This combination of hard and soft donor atoms makes this compound an interesting ligand for a variety of metal ions.
The design principles for ligands based on this scaffold often involve modification of the pyrazole ring or the butanol backbone to tune the electronic and steric properties of the ligand. For instance, substitution on the pyrazole ring can alter the basicity of the coordinating nitrogen atom, thereby influencing the stability of the metal-ligand bond. Similarly, modifications to the butanol chain can introduce chirality or steric bulk, which can have a profound impact on the stereochemistry of the resulting metal complexes. The process of a polydentate ligand coordinating to a metal ion to form a cyclic complex is known as chelation, and these complexes can exhibit enhanced stability compared to those formed with monodentate ligands, an observation known as the chelate effect. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
Transition metal complexes of pyrazole-based ligands are well-documented. researchgate.net For this compound, complexes with various transition metals can be anticipated.
Copper(II) Complexes: Copper(II) complexes with pyrazole-containing ligands have been studied for their potential as enzyme mimics. nih.gov The reaction of this compound with copper(II) salts like CuCl₂ or Cu(ClO₄)₂ would likely yield mononuclear complexes. nih.gov Depending on the stoichiometry and the counter-ion, square planar or distorted octahedral geometries are expected. For instance, a 1:2 metal-to-ligand ratio could result in a [Cu(L)₂]²⁺ species where L is the deprotonated ligand. The characterization of such complexes would typically involve techniques like IR spectroscopy to observe the coordination-induced shifts in the pyrazole and alcohol vibrational modes, and single-crystal X-ray diffraction to determine the precise molecular structure. Binuclear copper(II) chloride complexes with related bitopic pyrazole ligands have also been synthesized and characterized. bohrium.com
Nickel(II) Complexes: Nickel(II) can form complexes with a variety of geometries, including octahedral and square planar. semanticscholar.org The reaction of this compound with a nickel(II) salt such as NiCl₂·6H₂O in a solvent like methanol (B129727) could lead to the formation of a six-coordinate, distorted octahedral complex, potentially with the general formula [Ni(L)₂(Solvent)₂]²⁺. semanticscholar.org In such a complex, the ligand would act as a bidentate neutral ligand. semanticscholar.org
Cobalt(II) Complexes: Cobalt(II) complexes with pyrazole-based ligands have been investigated for their interesting magnetic properties. rsc.org A reaction between this compound and a cobalt(II) salt is expected to yield complexes where the cobalt ion is in a distorted tetrahedral or octahedral coordination environment. nih.gov
Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination chemistry of zinc(II) with pyrazolone-based hydrazones has been explored, revealing the formation of six-coordinate complexes where the zinc ion is bound to N,O-chelating ligands and solvent molecules. nih.govdiva-portal.org A similar coordination behavior can be expected for this compound, leading to the formation of complexes such as [Zn(L)₂(Solvent)₂].
Rhodium(III) Complexes: Rhodium(III) complexes with pyrimidine-based ligands containing a pyrazolyl group have been synthesized and shown to involve C-H bond activation. rsc.org The complexation of this compound with RhCl₃ could potentially lead to the formation of N,O-chelated rhodium(III) complexes.
A summary of anticipated transition metal complexes with this compound is presented in the table below.
| Metal Ion | Potential Complex Formula | Expected Geometry |
| Copper(II) | [Cu(L)₂]X₂ | Square Planar / Distorted Octahedral |
| Nickel(II) | [Ni(L)₂(Solvent)₂]X₂ | Distorted Octahedral |
| Cobalt(II) | [Co(L)₂]X₂ | Tetrahedral / Octahedral |
| Zinc(II) | [Zn(L)₂(Solvent)₂]X₂ | Octahedral |
| Rhodium(III) | [Rh(L)₂Cl₂]X | Octahedral |
| L represents the this compound ligand, and X represents a counter-ion. |
While the coordination chemistry of this compound with main group metals is less explored, related pyrazole-based ligands have been shown to form complexes with p-block elements. For instance, bis(pyrazol-1-yl)acetato ligands react with Sn(II) to form homoleptic bisligand complexes. This suggests that this compound could also coordinate to main group metals, although the nature and stability of these complexes would depend on the specific metal ion.
Investigation of Coordination Modes and Geometries
The versatility of pyrazole-based ligands lies in their ability to adopt various coordination modes. researchgate.net For this compound, the primary coordination mode is expected to be as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal center. This mode of coordination has been observed in numerous complexes with similar pyrazole-alcohol or pyrazole-phenol ligands.
The geometry of the resulting metal complexes is influenced by several factors, including the coordination number of the metal ion, the steric bulk of the ligand, and the nature of the counter-ions and solvent molecules. As mentioned previously, square planar, tetrahedral, and octahedral geometries are all plausible for transition metal complexes of this compound. ntu.edu.sg Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and bond parameters of these complexes. Spectroscopic techniques such as UV-Vis and magnetic susceptibility measurements can also provide valuable insights into the geometry of the coordination sphere.
Ligand-Induced Stereochemistry in Metal Complexes
The this compound ligand possesses a stereocenter at the C2 position of the butanol chain. This inherent chirality can be exploited to induce stereochemistry in the resulting metal complexes. When a chiral ligand coordinates to a metal center, it can lead to the formation of diastereomeric complexes with distinct chiroptical properties.
The investigation of ligand-induced stereochemistry often employs techniques like circular dichroism (CD) spectroscopy, which can probe the chiral environment of the metal center. The synthesis of enantiomerically pure complexes is a significant goal in this area, as such complexes are valuable as chiral catalysts in asymmetric synthesis.
Spectroscopic and Advanced Analytical Characterization of 2 1h Pyrazol 1 Yl Butan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The proton NMR (¹H NMR) spectrum is anticipated to provide key information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. The pyrazole (B372694) ring protons typically appear in the aromatic region of the spectrum. For a 1-substituted pyrazole, the protons at positions 3, 4, and 5 will exhibit characteristic chemical shifts and coupling patterns. The H-4 proton is expected to appear as a triplet, coupled to both H-3 and H-5. The H-3 and H-5 protons would likely appear as doublets. researchgate.net
The butanol side chain introduces several additional signals. The hydroxyl proton (-OH) is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The proton on the carbon bearing the pyrazole ring (C2-H) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl groups, as well as the CH2OH group. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and may appear as distinct multiplets. The ethyl group attached to the chiral center will show a methylene group as a multiplet and a terminal methyl group as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1H-Pyrazol-1-yl)butan-1-ol
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.5 | d |
| Pyrazole H-5 | ~7.6 | d |
| Pyrazole H-4 | ~6.3 | t |
| -CH(N)- | Multiplet | m |
| -CH₂OH | Diastereotopic Multiplets | m |
| -CH₂CH₃ | Multiplet | m |
| -CH₂CH₃ | ~0.9 | t |
Note: Predicted values are based on general chemical shift ranges for similar functional groups. compoundchem.comoregonstate.edu
The carbon-13 NMR (¹³C NMR) spectrum will reveal the number of unique carbon environments in the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the aromatic region, typically between 105 and 140 ppm. cdnsciencepub.comresearchgate.net The butanol side chain carbons will appear in the aliphatic region. The carbon attached to the nitrogen of the pyrazole ring (C-2 of the butane (B89635) chain) will be downfield due to the electron-withdrawing effect of the nitrogen. The carbon bearing the hydroxyl group (C-1) will also be shifted downfield. The remaining two carbons of the ethyl group will have chemical shifts characteristic of aliphatic chains.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C-3 | ~139 |
| Pyrazole C-5 | ~129 |
| Pyrazole C-4 | ~106 |
| -CH(N)- | ~60-70 |
| -CH₂OH | ~65-75 |
| -CH₂CH₃ | ~25-35 |
Note: Predicted values are based on typical chemical shifts for N-alkylated pyrazoles and substituted butanols. cdnsciencepub.comias.ac.in
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the H-3, H-4, and H-5 protons of the pyrazole ring. In the butanol chain, COSY would show correlations between the C2-H proton and the protons of the adjacent methylene and methyl groups, as well as the hydroxymethyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the pyrazole H-4 proton would correlate with the C-4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyrazole ring and the butanol side chain. A key correlation would be expected between the C2-H proton of the butanol chain and the C-5 and C-3 carbons of the pyrazole ring, confirming the N-1 substitution pattern.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. orgchemboulder.comlibretexts.orglibretexts.org The C-H stretching vibrations of the aliphatic butanol chain and the aromatic pyrazole ring would appear in the 3100-2850 cm⁻¹ region. A characteristic C-O stretching vibration for a primary alcohol is expected in the range of 1050-1150 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the pyrazole ring would likely be observed in the 1600-1400 cm⁻¹ region. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Medium-Strong |
| C=N, C=C Stretch (Pyrazole) | 1600-1400 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl bond. researchgate.net For alcohols, a common fragmentation is the loss of a water molecule (M-18). youtube.com Another typical fragmentation for alcohols is alpha-cleavage, which involves the breaking of the bond between the oxygen-bearing carbon and an adjacent carbon. youtube.comlibretexts.org Therefore, significant fragments might be observed corresponding to the loss of the butanol side chain, the pyrazole ring, or smaller neutral molecules like water or ethene.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Notes |
|---|---|---|
| [M]⁺ | C₇H₁₂N₂O⁺ | Molecular Ion |
| [M-H₂O]⁺ | C₇H₁₀N₂⁺ | Loss of water |
| [C₄H₇N₂]⁺ | Pyrazolyl-ethyl fragment | Alpha-cleavage |
| [C₄H₅N₂]⁺ | Pyrazole ring fragment | Cleavage of the N-C bond |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.
Expected Observations:
Molecular Ion Peak: The primary ion observed would likely be the protonated molecule, [M+H]⁺. Given the molecular formula C₇H₁₂N₂O, the expected mass-to-charge ratio (m/z) for this ion would be approximately 141.10.
Adduct Formation: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at higher m/z values.
Fragmentation Pattern: By inducing fragmentation (e.g., through collision-induced dissociation), characteristic fragment ions would be produced. Likely fragmentation pathways for this compound could involve the loss of the butanol side chain or cleavage within the side chain itself, providing confirmatory structural information.
A data table summarizing these expected ESI-MS results would look as follows:
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~141.10 | Protonated molecular ion |
| [M+Na]⁺ | ~163.08 | Sodium adduct |
| [M+K]⁺ | ~179.05 | Potassium adduct |
Note: The above table is predictive and based on the chemical structure of the compound. Actual experimental data is required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal would be mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal structure.
Expected Structural Features:
The analysis would confirm the connectivity of the pyrazole ring and the butanol substituent.
It would reveal the conformation of the butanol side chain relative to the pyrazole ring.
Intermolecular hydrogen bonds involving the hydroxyl group of the butanol moiety and the nitrogen atoms of the pyrazole ring would likely be a key feature of the crystal packing.
A representative data table for crystallographic data would include:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. No published crystallographic data for this compound has been found.
Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions
Electronic spectroscopy, commonly performed using UV-Visible (UV-Vis) spectrophotometry, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the pyrazole ring, which is an aromatic heterocycle.
Expected Spectral Characteristics:
π → π* Transitions: The primary absorption bands would likely correspond to π → π* transitions within the pyrazole ring. These are typically observed in the ultraviolet region.
n → π* Transitions: Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be present.
Solvent Effects: The position and intensity of these absorption maxima can be influenced by the polarity of the solvent used for the analysis (solvatochromism).
A summary of potential UV-Vis absorption data is presented below:
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π → π | Data not available | Data not available | e.g., Ethanol (B145695) |
| n → π | Data not available | Data not available | e.g., Ethanol |
Note: This table is a template for reporting UV-Vis spectroscopic data. Specific experimental values for this compound are not available in the reviewed literature.
Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Butan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules like 2-(1H-pyrazol-1-yl)butan-1-ol. tandfonline.comaip.org These calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.govjocpr.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G(2d,p), have been shown to provide results that are in good agreement with experimental data. tandfonline.comnih.gov
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.comnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comchalcogen.ro
For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and any electron-donating substituents, while the LUMO's charge density is distributed on the pyrazole ring and electron-withdrawing groups. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and a greater ease of electronic transitions. irjweb.comnih.gov In related pyrazole compounds, this energy gap has been computationally determined and reflects the molecule's potential for charge transfer interactions. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
Data is illustrative and based on calculations for similar heterocyclic compounds. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, which helps in predicting sites for electrophilic and nucleophilic attack. cram.com The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potentials, respectively. cram.comresearchgate.net
For pyrazole-containing molecules, MEP maps typically show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring, particularly the sp²-hybridized nitrogen, due to the presence of lone-pair electrons. cram.comresearchgate.net The regions around hydrogen atoms, especially the N-H proton of the pyrazole ring and the hydroxyl proton of the butanol side chain, exhibit a positive potential (blue), identifying them as electrophilic sites. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in ligand-receptor binding. researchgate.net
Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. jocpr.com
IR Frequencies: Theoretical calculations of vibrational frequencies using DFT methods can help in the assignment of experimental FT-IR spectra. For pyrazole derivatives, calculated frequencies for C-H, N-H, O-H, and C=N stretching and bending vibrations generally show good correlation with experimental values after appropriate scaling. tandfonline.comjocpr.com For instance, the N-H vibrational frequency in pyrazoles is a key characteristic that can be influenced by substituents. jocpr.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. jocpr.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that aid in the interpretation of complex experimental spectra of pyrazole-containing molecules. nih.govnmrdb.org Discrepancies between calculated and experimental shifts can often be explained by solvent effects or intermolecular interactions present in the experimental conditions but not accounted for in the gas-phase calculations. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.govnih.gov For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been widely employed to explore their interactions with various therapeutic targets. elsevierpure.comacs.org
In typical docking studies involving pyrazole analogs, the ligand is placed into the active site of a target protein. nih.govnih.gov The scoring functions then calculate the binding affinity, often expressed as a binding energy (kcal/mol), and identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net For this compound, the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group on the butanol chain can serve as both a hydrogen bond donor and acceptor. researchgate.net These interactions are critical for the stability of the ligand-receptor complex. researchgate.net Docking studies on similar pyrazole compounds have successfully identified crucial amino acid residues within receptor binding pockets that are essential for their inhibitory activity. nih.govnih.gov
Table 2: Example Docking Results for a Pyrazole Derivative with a Protein Target
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Pyrazole Derivative | -10.35 | Arg76, Phe72, Lys89 |
Data is representative of findings for pyrazole-based inhibitors and specific protein targets. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and System Behavior
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of ligand-receptor complexes. nih.gov While specific MD studies on this compound are not widely documented, the principles are broadly applied to similar bioactive molecules. researchgate.netnih.gov
An MD simulation would track the atomic movements of this compound, revealing the accessible conformations of its flexible butanol side chain. When docked into a receptor, MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net By analyzing the trajectory of the simulation, researchers can evaluate the persistence of hydrogen bonds and other key interactions throughout the simulation time, providing a more realistic understanding of the binding event than a static docking pose can offer. researchgate.netnih.gov
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. nih.gov These studies involve mapping the potential energy surface of a reaction, identifying transition states (TS), and calculating activation energies (energy barriers). researchgate.netwuxiapptec.com
The synthesis of pyrazoles typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. youtube.commdpi.com Computational studies on these reactions can:
Compare Reaction Pathways: For substituted pyrazoles, different reaction pathways can lead to various regioisomers. DFT calculations can determine the activation energies for each pathway, predicting which isomer is likely to be the major product. researchgate.net For example, calculations can predict whether alkylation will occur at the N1 or N2 position of the pyrazole ring by comparing the transition state energies for each approach. wuxiapptec.com
Analyze Transition States: By examining the geometry of the transition state, chemists can understand the critical structural features that control the reaction's outcome. wuxiapptec.com
Explain Catalyst Effects: Computational models can explain how a catalyst, such as a Lewis acid, facilitates the reaction by lowering the energy barrier of a key step. researchgate.net
These theoretical investigations provide a deeper understanding of the reaction's feasibility and selectivity, guiding the optimization of experimental conditions for the synthesis of specific pyrazole derivatives like this compound. mdpi.comnih.gov
Biological Activities and Mechanistic Principles of 2 1h Pyrazol 1 Yl Butan 1 Ol and Its Derivatives
Overview of the Broad Pharmacological Relevance of Pyrazole (B372694) Derivatives
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core structure in a multitude of compounds with substantial pharmaceutical and agrochemical value. researchgate.net The unique chemical properties of the pyrazole ring allow for extensive structural modifications, leading to derivatives with a wide spectrum of biological activities. nih.govglobalresearchonline.net These compounds have been extensively studied for over a century and are recognized for their roles as anticancer, antimicrobial, anti-inflammatory, antiviral, analgesic, and anticonvulsant agents. researchgate.netnih.gov
The versatility of the pyrazole scaffold is evident in several clinically approved drugs, such as the anti-inflammatory celecoxib, the analgesic difenamizole, and the antipsychotic CDPPB, which underscores the pharmacological potential of this heterocyclic system. nih.gov Researchers have focused on creating new derivatives by modifying substituents at various positions on the pyrazole ring, which can significantly enhance their therapeutic profiles. nih.govmdpi.com The broad relevance of pyrazole derivatives extends to their use as enzyme inhibitors, neuroprotective agents, and immunosuppressants, making them a focal point of ongoing drug discovery and development efforts. globalresearchonline.netnih.gov
Mechanistic Studies of Antimicrobial Activity
Antibacterial Action
Pyrazole derivatives have demonstrated notable efficacy against a range of bacteria, including resistant strains. nih.gov The mechanism of action for many pyrazole-based compounds involves targeting essential bacterial pathways. nih.gov For instance, some pyrazole derivatives function as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov In silico and subsequent in vitro studies have confirmed that certain pyrazole compounds can bind to and inhibit S. aureus DNA gyrase, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov
The antibacterial potency of these derivatives is often influenced by their specific structural features. For example, certain pyrazole analogues have shown significant activity against both Escherichia coli (a Gram-negative bacterium) and Streptococcus epidermidis (a Gram-positive bacterium). nih.gov The development of pyrazole-containing antibiotics, such as cefoselis (B1662153) and ceftolozane, further highlights the importance of this chemical class in combating bacterial infections. nih.gov
Antibacterial Activity of Select Pyrazole Derivatives
| Derivative | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3 (a pyrazole derivative) | Escherichia coli | 0.25 µg/mL | nih.gov |
| Compound 4 (a pyrazole derivative) | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |
| N-phenylpyrazole-fused fraxinellone (B1674054) (Compound 31) | Bacillus subtilis | 4 µg/mL | nih.gov |
| Synthetic Pyrazole Derivatives | Gram-positive and Gram-negative bacteria | As low as 12.5 μg/ml | nih.gov |
Antifungal Action
The antifungal properties of pyrazole derivatives are well-documented, with many commercial fungicides containing this heterocyclic core. nih.gov These compounds combat fungal infections through various mechanisms. One proposed mechanism involves the inhibition of enzymes essential for fungal growth, such as proteinase K. mdpi.com Other derivatives are thought to work by inhibiting plant cell-wall-degrading enzymes like endoglucanase I and pectinase. mdpi.com
Fluorinated pyrazole derivatives, in particular, have shown a wide range of antifungal activities. mdpi.com The efficacy of these compounds has been demonstrated against several phytopathogenic fungi. For example, isoxazolol pyrazole carboxylate derivatives have exhibited potent activity against Rhizoctonia solani. nih.gov Similarly, other analogues have shown significant inhibition of fungi such as Sclerotinia sclerotiorum and Fusarium graminearum. nih.govresearchgate.net The fungicidal action of these compounds is often comparable to or even superior to some commercial fungicides. nih.govresearchgate.net
Antifungal Activity of Select Pyrazole Derivatives
| Derivative | Target Organism | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Compound 2 (a pyrazole derivative) | Aspergillus niger | 1 µg/mL (MIC) | nih.gov |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL (EC₅₀) | nih.gov |
| Pyrazole analogue (1v) | Fusarium graminearum | 0.0530 µM (EC₅₀) | nih.gov |
| N-(1H-Pyrazol-5-yl)nicotinamide (A5) | Fusarium graminearum | 1.1 µg/mL (IC₅₀) | researchgate.net |
| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% inhibition | mdpi.com |
Antiviral Action
Pyrazole derivatives have emerged as effective agents against a variety of viruses, including coronaviruses. nih.govrsc.org Studies on hydroxyquinoline-pyrazole candidates have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov The mechanism appears to involve direct antiviral action, with the compounds showing the ability to attenuate viral propagation through multiple modes of action. nih.gov
Research has also explored the efficacy of pyrazole derivatives against other viruses, such as the Newcastle disease virus (NDV). nih.gov Certain 1,3-diphenylpyrazole derivatives were reported to provide high levels of protection in chicks against NDV. nih.gov The unique chemical structure of pyrazoles allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral properties against targets like HIV, Hepatitis C virus (HCV), and Herpes simplex virus (HSV-1). nih.gov
Enzyme Inhibition Mechanisms (e.g., Alcohol Dehydrogenase Inhibition)
A key aspect of the pharmacological activity of pyrazole derivatives is their ability to inhibit various enzymes. While the prompt mentions alcohol dehydrogenase, the available literature more broadly highlights their action on other significant enzymes. For instance, certain pyrazole derivatives exhibit potent inhibitory activity against xanthine (B1682287) oxidase (XO), an enzyme linked to the mechanism of anticancer activity in colon cancer cells. nih.gov One derivative was found to be 18 times more potent than the standard drug allopurinol (B61711) in inhibiting XO. nih.gov
Other pyrazole compounds have been identified as effective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is relevant for their anti-inflammatory and analgesic effects. nih.gov Furthermore, pyrazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, with some showing higher selectivity for COX-2 than the established drug celecoxib. nih.gov This enzyme inhibition is a critical mechanism underlying the diverse therapeutic effects of this class of compounds.
Enzyme Inhibition by Pyrazole Derivatives
| Derivative Class | Target Enzyme | Pharmacological Relevance | Reference |
|---|---|---|---|
| Pyrazolyl analogues with a pyridine (B92270) nucleus | Xanthine Oxidase (XO) | Anticancer | nih.gov |
| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase B (MAO-B) | Anti-inflammatory, Analgesic | nih.gov |
| Pyrazole sulfonate derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
Mechanistic Insights into Anticancer Activity
The anticancer properties of pyrazole derivatives are a major area of research, with studies revealing multiple mechanistic pathways through which they exert their effects. nih.govnih.gov These compounds can interact with a variety of molecular targets involved in cancer cell proliferation and survival. nih.govrsc.org
A primary mechanism is the inhibition of key enzymes and protein kinases that are often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3 kinase. nih.gov For example, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibition of both wild-type EGFR and its resistant mutants. nih.gov Other derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle. nih.gov
Another important anticancer mechanism is the induction of apoptosis (programmed cell death). nih.gov One pyrazole derivative was shown to induce apoptosis in breast cancer cells by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX. nih.gov This process can also be triggered by the generation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial depolarization. nih.gov
Furthermore, some pyrazole derivatives can directly interact with DNA, inhibiting cancer cell growth. nih.gov Certain compounds have demonstrated a high affinity for binding to the minor groove of DNA, leading to cell death. nih.gov Cell cycle arrest is another key outcome. For instance, one pyrazole compound was found to arrest triple-negative breast cancer cells (4T1) in the G1 phase of the cell cycle, preventing their progression to the synthesis phase. researchgate.net
Mechanisms of Anticancer Activity for Select Pyrazole Derivatives
| Derivative | Cancer Cell Line | Mechanism/Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung) | EGFR inhibitor | 8.21 µM | nih.gov |
| Compound 36 (pyrazole derivative) | - | CDK2 inhibitor | 0.199 µM | nih.gov |
| Compound 43 (pyrazole carbaldehyde derivative) | MCF7 (Breast) | PI3 kinase inhibitor | 0.25 µM | nih.gov |
| Compound 1 (Pyrazolyl analogue) | HCT-116 (Colon) | Xanthine Oxidase inhibitor | 4.2 µM | nih.gov |
| Compound 59 (Polysubstituted pyrazole) | HepG2 (Liver) | DNA binding | 2 µM | nih.gov |
| Compound 13 (5-oxo...carbothiohydrazide) | 4T1 (Breast) | Cell cycle arrest at G1 phase, Apoptosis induction | 25 µM | researchgate.net |
Kinase Inhibition Pathways
The pyrazole scaffold is a recognized "privileged structure" in drug discovery, known for its ability to target a wide range of protein kinases, which are crucial regulators of cellular processes. nih.gov Derivatives of pyrazole have been shown to inhibit multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values ranging from 10 to 210 nM. nih.gov One such multi-CDK inhibitor, AT7519, also demonstrates inhibitory action against GSK3β. nih.gov The mechanism often involves competitive binding at the ATP-binding site of the kinase, leading to a blockade of downstream signaling pathways essential for cell cycle progression.
Furthermore, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinases (JNKs). tandfonline.com Molecular modeling and binding assays confirmed that these compounds could effectively bind to the ATP-binding sites of JNK1, JNK2, and JNK3 with micromolar affinities. tandfonline.com Some pyrazole derivatives have also been developed as selective inhibitors of CDK12/13, utilizing an α,β-unsaturated carbonyl moiety to act as a covalent binder and irreversibly inhibit the kinases. nih.gov In the context of parasitic diseases, pyrazole derivatives have been shown to inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), an enzyme vital for the parasite's life cycle, with IC50 values as low as 56 nM. nih.gov
Cellular Pathway Modulation Leading to Growth Inhibition
The inhibition of kinases by pyrazole derivatives directly translates to the modulation of cellular pathways that control cell growth, proliferation, and survival. By blocking CDKs, these compounds can halt the cell cycle, often at the S phase, preventing DNA replication and cell division. nih.gov This cell cycle arrest is a common mechanism leading to the antiproliferative effects observed against various cancer cell lines, including colon cancer and multiple myeloma. nih.gov
Induction of apoptosis, or programmed cell death, is another significant outcome of pathway modulation by pyrazole compounds. The inhibition of survival signaling pathways, often mediated by kinases, triggers the apoptotic cascade. nih.gov For instance, a pyrazole derivative that demonstrated potent antiproliferative activity against the HCT116 colon cancer cell line was found to induce apoptosis. nih.gov Similarly, studies on highly functionalized pyrazole hydrazones and amides have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). researchgate.netacs.org
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| Multi-CDK Inhibitor (AT7519) | Colon Cancer, Multiple Myeloma | Induces Apoptosis | nih.gov |
| Pyrazole Derivative | HCT116 (Colon Cancer) | IC50 = 0.95 µM, Induces Apoptosis, S-phase arrest | nih.gov |
| Pyrazole Acylhydrazone (11a) | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar IC50 values | researchgate.net |
| Pyrazole Amide (14) | SKMEL28, SKOV3, A549, HeLa | Active (more effective than cisplatin (B142131) against some lines) | acs.org |
Anti-inflammatory Properties and Molecular Targets
Pyrazole derivatives are well-established as anti-inflammatory agents, with some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, featuring a pyrazole core. nih.gov The primary molecular target for many of these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net
Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. For example, certain pyrazolo[1,5-a]quinazolines inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a key regulator of the inflammatory response. tandfonline.com The molecular targets for this action were predicted and confirmed to be MAPKs, specifically JNKs. tandfonline.com Another important target is the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a receptor for prostaglandin (B15479496) D2 that mediates allergic inflammation. A series of pyrazole acetic acid derivatives have been developed as potent CRTh2 antagonists. The anti-inflammatory effects are also linked to the inhibition of lipoxygenase (LOX), another enzyme involved in producing inflammatory mediators. nih.gov
Antioxidant Activity Mechanisms
Many pyrazole derivatives exhibit significant antioxidant properties, which contribute to their therapeutic effects, including their anti-inflammatory action. The primary mechanism of antioxidant activity for pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton on the pyrazole ring. This allows the molecule to act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net In these assays, the pyrazole derivative donates a hydrogen atom or an electron to the stable radical, quenching it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The main chemical mechanisms involved are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Studies have shown that pyrazole derivatives can effectively scavenge DPPH radicals, superoxide (B77818) anions, and nitric oxide radicals.
Enzyme Inhibition Beyond Pathogen-Related Context (e.g., Alpha-Amylase Inhibition)
The inhibitory activity of pyrazole derivatives extends to enzymes involved in metabolic processes, most notably α-amylase. α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates like starch into simpler sugars. Inhibition of this enzyme is a recognized therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.
Several studies have demonstrated that pyrazole-containing scaffolds are effective α-amylase inhibitors. For example, a series of dihydropyrazole derivatives showed excellent to good inhibitory activity against α-amylase, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. Hybrid molecules combining pyrazole with other heterocyclic systems, such as thiazolidine-4-one, tetrazole, or imidazopyridine, have also been synthesized and shown to possess potent α-amylase inhibitory activity. nih.gov The mechanism of inhibition can be competitive or non-competitive, and molecular docking studies often reveal key interactions between the pyrazole derivative and the active site or allosteric sites of the enzyme.
| Compound Type | IC50 Value (µM) | Standard (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|
| Dihydropyrazole (Compound 8) | 1.07 | 73.12 | |
| Dihydropyrazole (Compound 11) | 0.5509 | 73.12 | |
| Pyrazole-Imidazopyridine Hydrazone (Compound 8g) | 0.76 | 0.86 |
Anti-Parasitic Activity (e.g., Anti-Leishmanial, Molluscicidal)
Derivatives of 1H-pyrazole have demonstrated significant potential in combating parasitic diseases. In the context of leishmaniasis, a disease caused by Leishmania protozoa, pyrazole derivatives have been shown to be effective. One study reported a pyrazole derivative, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole, exhibiting potent anti-leishmanial activity against Leishmania aethiopica promastigotes with an IC50 of 0.079 µg/ml. Molecular modeling studies on related compounds suggest that a potential mechanism of action is the inhibition of leishmanial nucleoside diphosphate (B83284) kinase (NDK), an enzyme crucial for the parasite's survival.
Furthermore, pyrazole derivatives have been investigated for their molluscicidal activity, which is crucial for controlling schistosomiasis, a disease where snails act as intermediate hosts for the Schistosoma parasite. A study on 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives identified a compound (PDAN 52) with promising activity against the snail Biomphalaria glabrata. This compound was effective against both adult snails and embryos and also demonstrated activity against the infective cercariae larvae of Schistosoma mansoni.
| Activity Type | Compound | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Anti-Leishmanial | 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | Leishmania aethiopica | IC50 | 0.079 µg/ml | |
| Molluscicidal | PDAN 52 | Biomphalaria glabrata embryos (48h) | LC50 | 4 ± 0.5 ppm | |
| Schistosomicidal | PDAN 52 | Schistosoma mansoni cercariae (4h) | LC50 | 68 ± 5 ppm |
Structure-Activity Relationship (SAR) Derivations
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For instance, in the development of meprin β inhibitors, introducing acidic moieties to a 3,5-diphenylpyrazole (B73989) scaffold led to equipotent inhibition of both meprin α and β, whereas in a related series, two acidic substituents resulted in clear meprin β selectivity. In the case of CRTh2 antagonists, SAR studies revealed that ortho-sulfonyl benzyl (B1604629) substituents on a pyrazole acetic acid core were particularly potent. For antiproliferative and antioxidant agents based on pyrazole hydrazones, the decoration at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus was found to be critical for activity. researchgate.net In the context of α-amylase inhibitors, SAR studies on dihydropyrazoles have suggested that electron-donating groups like methyl and methoxy (B1213986) tend to increase activity, while electron-withdrawing groups such as nitro and halogens may decrease it. These derivations guide the rational design of new, more effective pyrazole-based therapeutic agents.
Advanced Applications and Emerging Research Areas for 2 1h Pyrazol 1 Yl Butan 1 Ol
Catalysis (e.g., as Ligands in Asymmetric and Homogeneous Catalysis)
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Pyrazole-containing compounds have been extensively investigated as ligands in both homogeneous and asymmetric catalysis due to their strong N-donor properties. rsc.orgrsc.org The incorporation of a chiral center, as seen in 2-(1H-pyrazol-1-yl)butan-1-ol, is a key strategy in the design of ligands for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.gov
The potential of this compound as a chiral ligand stems from its bidentate (N, O) or monodentate (N) coordination potential. The nitrogen atom of the pyrazole (B372694) ring can bind to a metal center, while the hydroxyl group on the chiral butanol chain can either coordinate to the metal or direct the substrate through hydrogen bonding, creating a specific chiral environment around the catalytic center. alfachemic.com This dual functionality is characteristic of many successful chiral amino alcohol ligands used in reactions like asymmetric additions, reductions, and cycloadditions. alfachemic.commjcce.org.mk
Research on other chiral pyrazole-based ligands has demonstrated their effectiveness in various metal-catalyzed reactions. For instance, chiral pyrazole-carboxamides and similar derivatives have been used as organocatalysts for asymmetric aldol (B89426) reactions in the presence of copper salts. mjcce.org.mk It is plausible that this compound could be similarly employed, where the pyrazole nitrogen and the butanol oxygen act as binding sites for a metal ion, facilitating the enantioselective formation of carbon-carbon bonds.
| Catalytic Reaction | Potential Role of this compound | Metal Center Examples | Rationale based on Analogues |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral ligand to create an asymmetric environment around the metal. | Ru(II), Rh(III), Ir(III), Mn(I) | Chiral amino alcohols and pyrazole ligands are effective in the enantioselective reduction of ketones and imines. alfachemic.comrsc.org |
| Asymmetric Aldol Reactions | Forms a chiral complex with a Lewis acid to control the facial selectivity of enolate attack on an aldehyde. | Cu(II), Zn(II) | Chiral amino alcohol ligands combined with zinc salts are known to catalyze highly enantioselective Henry (nitro-aldol) reactions. alfachemic.com |
| Asymmetric Friedel-Crafts Alkylation | Tridentate or bidentate ligand for Lewis acid catalysts to control the approach of the nucleophile. | Cu(II), Zn(II) | Chiral bis(oxazolinyl) and bis(imidazolinyl) ligands, which share structural similarities with bidentate pyrazole systems, are used in copper-catalyzed asymmetric alkylations. nih.gov |
Applications in Materials Science
The structural attributes of this compound also suggest its utility as a building block in materials science, particularly in the formation of coordination polymers and functional materials.
Pyrazole derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom allows pyrazole to act as an effective ligand for transition metals, lanthanides, and actinides. nih.govnih.gov Studies on ligands like 2,6-bis(pyrazol-1-yl)pyridine have demonstrated their capacity for selective extraction of metal ions from aqueous solutions, a critical process in hydrometallurgy and waste treatment. nih.gov
The compound this compound can act as a bidentate or bridging ligand, using its pyrazole nitrogen and butanol oxygen to chelate metal ions. This chelation can enhance the stability of the resulting metal complexes. The presence of the butanol chain also increases the lipophilicity of the molecule compared to simple pyrazole, which could be advantageous for liquid-liquid extraction processes, facilitating the transfer of metal ions from an aqueous phase to an organic phase. Spectrophotometric studies on other pyrazole-based ligands have shown that complexation with metal ions like Ag(I) leads to changes in the UV-visible absorption spectrum, a property that can be exploited for quantitative analysis. mocedes.orgresearchgate.net
The ability of pyrazoles to coordinate with metal ions is a foundational principle in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials are characterized by their porous structures and have applications in gas storage, separation, and catalysis. The bifunctional nature of this compound—a coordination site (pyrazole) and a reactive/interactive site (hydroxyl group)—makes it a promising candidate for a "functional linker" in MOFs. The hydroxyl group could remain uncoordinated within the pores of the MOF, where it could serve as a site for post-synthetic modification or as a catalytic center itself.
Furthermore, the chirality of this compound could be transferred to the resulting material, leading to the formation of chiral MOFs. Such materials are of great interest for enantioselective separations and asymmetric catalysis.
Corrosion Inhibition Potential
The protection of metals from corrosion is a significant industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with π-electron systems, are often effective corrosion inhibitors. Pyrazole derivatives have been extensively studied and have demonstrated significant promise in protecting metals such as steel in acidic environments. nih.gov
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through several interactions:
Chemisorption: The nitrogen atoms of the pyrazole ring can share their lone pair electrons with the vacant d-orbitals of the metal.
Physisorption: Electrostatic interactions can occur between the charged metal surface and the protonated inhibitor molecule.
π-System Interaction: The π-electrons of the aromatic pyrazole ring can interact with the metal surface.
This compound possesses both the pyrazole ring and a hydroxyl group. The oxygen atom of the hydroxyl group provides an additional site for coordination to the metal surface, potentially enhancing the adsorption strength and, consequently, the inhibition efficiency. Its structural features suggest it could act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
| Structural Feature | Predicted Role in Corrosion Inhibition | Supporting Evidence from Analogues |
|---|---|---|
| Pyrazole Ring (N atoms) | Primary chemisorption sites, donating lone-pair electrons to vacant metal d-orbitals. | Extensive literature confirms pyrazole derivatives are effective corrosion inhibitors via N-atom coordination. nih.gov |
| Pyrazole Ring (π-electrons) | Interaction with the metal surface, contributing to a stable adsorbed film. | Aromatic and heterocyclic compounds are known to adsorb via their π-systems. |
| Hydroxyl Group (-OH) | An additional coordination site (via oxygen lone pairs), enhancing surface coverage and stability of the protective layer. | Alcohols and compounds with -OH groups are known to exhibit corrosion inhibition properties. |
| Alkyl Chain (Butane) | Increases the surface area covered by each molecule, forming a more compact hydrophobic barrier against corrosive species. | Longer alkyl chains in inhibitor molecules generally lead to increased efficiency. |
Development of Chemical Sensors and Probes
A chemical sensor is a device that transforms chemical information into an analytically useful signal. The development of selective and sensitive sensors for metal ions is crucial in environmental monitoring and medical diagnostics. The coordination chemistry of pyrazole derivatives provides a strong basis for their application as ionophores in chemical sensors. mocedes.org
The interaction of this compound with specific metal ions would likely alter its physical or spectroscopic properties. For example, complexation could lead to a detectable shift in its UV-visible absorption or fluorescence emission spectrum. nih.gov This chromogenic or fluorogenic response could be the basis for a selective optical sensor. If the compound is incorporated into a membrane electrode, its selective binding to a target ion could generate a potentiometric response, forming the basis of an electrochemical sensor. The inherent chirality of the molecule could also be exploited to develop sensors capable of enantioselective recognition of other chiral molecules.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. numberanalytics.com Host-guest chemistry, a central concept in this field, involves a larger 'host' molecule encapsulating a smaller 'guest' molecule. numberanalytics.com Protic pyrazoles are excellent building blocks for supramolecular assemblies due to their ability to act as both hydrogen bond donors (N-H) and acceptors (N), as well as their capacity for metal coordination. nih.gov
The compound this compound could participate in supramolecular assembly in several ways. The pyrazole N-H group can form strong hydrogen bonds with suitable acceptors, leading to the formation of chains, tapes, or more complex networks. When coordinated to a metal center, it can direct the assembly of large, discrete metallosupramolecular architectures like cages or helicates. nih.gov The butanol side chain could influence the packing of these assemblies in the solid state and mediate their solubility in different solvents. Such assemblies could create well-defined cavities capable of acting as hosts for small guest molecules, with potential applications in molecular recognition, separation, or encapsulation.
Conclusions and Future Research Directives
Synthesis of Key Findings and Contributions
While dedicated research on 2-(1H-pyrazol-1-yl)butan-1-ol is sparse, its structural components—a chiral alcohol and an N-substituted pyrazole (B372694)—are well-studied in other contexts. The primary contribution of investigating this molecule lies in its potential as a chiral building block for more complex molecules or as a standalone bioactive agent.
Pyrazoles are considered "privileged scaffolds" due to their presence in numerous approved drugs and biologically active compounds. nih.govmdpi.com Their derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities. nih.govresearchgate.netscielo.br The chiral alcohol moiety introduces stereochemistry, a critical element for molecular recognition in biological systems. Chiral 1,2-amino alcohols, a structurally related class, are valued as important scaffolds in drug candidates and as chiral ligands in catalysis. nih.gov Therefore, this compound stands as a promising, yet uncharacterized, entity at the intersection of these two important chemical motifs.
Identification of Current Limitations and Knowledge Gaps
The most significant limitation is the lack of specific experimental data for this compound. Its synthesis, stereochemistry, physical properties, and biological or catalytic activities remain largely undocumented in peer-reviewed literature. This absence of foundational research represents a major knowledge gap.
A critical anticipated challenge in its synthesis is the control of regioselectivity. The direct N-alkylation of an unsubstituted pyrazole ring with a suitable chiral butanol precursor can theoretically yield two different regioisomers, with the alkyl group on either of the two nitrogen atoms. mdpi.comuab.cat The formation of such isomeric mixtures is a well-known issue in pyrazole chemistry, often requiring difficult chromatographic separation. conicet.gov.ar Studies on related systems show that reactions of nonsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines frequently produce a mixture of regioisomeric pyrazoles. mdpi.comnih.gov
Table 1: Key Knowledge Gaps for this compound
| Area of Research | Identified Limitation / Knowledge Gap | Potential Impact |
|---|---|---|
| Chemical Synthesis | No established, regioselective, or stereoselective synthetic route. | Difficulty in obtaining pure samples for further study; inability to control stereochemistry. |
| Stereochemistry | The properties of the individual (R) and (S) enantiomers are unknown. | Biological activity is often enantiomer-specific; lack of data hinders drug design. |
| Biological Activity | No screening data available for any potential therapeutic area. | Missed opportunities for developing new drug candidates (e.g., anticancer, anti-inflammatory). |
| Catalytic Applications | Untested as a potential chiral ligand in asymmetric catalysis. | The potential for creating novel, efficient catalytic systems is unexplored. |
Proposed Future Research Avenues
To unlock the potential of this compound, a structured research program is necessary. The following avenues are proposed to address the current limitations and build a comprehensive understanding of the compound.
Future synthetic work should prioritize the development of methods that provide unambiguous control over both regio- and stereochemistry.
Regioselective Cyclocondensation: Instead of direct alkylation, efforts should focus on cyclocondensation reactions. For instance, the reaction of a chiral hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl precursor is a classic and often regioselective method for pyrazole synthesis. mdpi.com
Advanced Catalytic Methods: Modern synthetic organic chemistry offers numerous tools to control regioselectivity. Research could explore transition-metal-catalyzed reactions, such as those employing ruthenium or iron, which have been used to construct pyrazole rings from diols and hydrazines. organic-chemistry.org
Solvent-Mediated Regiocontrol: Studies have shown that the choice of solvent can dramatically influence the isomeric ratio in pyrazole formation. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been reported to significantly improve regioselectivity in the synthesis of N-methylpyrazoles and could be applied here. conicet.gov.ar
Stereoselective Synthesis: The development of methods to produce enantiomerically pure (R)- and (S)-2-(1H-pyrazol-1-yl)butan-1-ol is crucial. This could be achieved by starting with an enantiopure butanol-derived precursor or through asymmetric synthesis strategies.
Once a reliable synthetic route is established, a library of derivatives should be created to explore the structure-activity relationship (SAR) for various applications.
Systematic Structural Modification: Derivatives can be designed by introducing substituents at various positions on the pyrazole ring (e.g., C3, C4, C5) or by modifying the butanol side chain. Substituents known to modulate biological activity, such as halogens, trifluoromethyl groups, or aryl rings, should be prioritized. mdpi.comnih.gov
Targeted Biological Screening: Inspired by the activities of related compounds, these derivatives should be screened against specific biological targets. For example, given that 2-(1H-pyrazol-1-yl)pyridines are potent ALK5 kinase inhibitors, derivatives of this compound could be evaluated as kinase inhibitors for applications in oncology or fibrosis. researchgate.netnih.gov Similarly, drawing from the anesthetic properties of 2-(1H-pyrazol-1-yl)-acetamides, derivatives could be tested for local anesthetic activity. researchgate.net
Table 2: Proposed Derivatives and Target Applications
| Proposed Derivative Structure | Modification Rationale | Primary Target Application |
|---|---|---|
| 2-(3,5-dimethyl -1H-pyrazol-1-yl)butan-1-ol | Enhance lipophilicity and metabolic stability. | Antimicrobial, Anti-inflammatory screening. nih.govscielo.br |
| 2-(4-bromo -1H-pyrazol-1-yl)butan-1-ol | Introduce a halogen for potential halogen bonding with biological targets. | Kinase Inhibition, Herbicide/Fungicide screening. researchgate.net |
| 2-(3-trifluoromethyl -1H-pyrazol-1-yl)butan-1-ol | CF₃ group often enhances binding affinity and cell permeability. | Anticancer agent screening. nih.gov |
Should any derivative show significant activity, detailed mechanistic studies would be the logical next step. This involves moving from identifying what the molecule does to understanding how it does it. For biologically active compounds, this would include target identification and validation, in-vitro enzyme kinetics, and cellular pathway analysis. For catalytic applications, this would involve elucidating the catalytic cycle, characterizing reaction intermediates, and using computational studies like DFT calculations to model the transition states. rsc.org
The unique structure of this compound opens doors to applications beyond traditional medicinal chemistry.
Asymmetric Catalysis: The compound is an ideal candidate for use as a chiral ligand. The two adjacent nitrogen atoms of the pyrazole ring and the proximal hydroxyl group can act as a tridentate or bidentate chelating system for various transition metals. Such metal complexes could be screened for their efficacy in catalyzing key asymmetric reactions (e.g., hydrogenations, C-C bond formations). uab.catrsc.org
Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a "fragment" in FBDD programs. Its modest size and defined three-dimensional structure make it suitable for screening against a wide range of protein targets to identify initial low-affinity hits, which can then be elaborated into more potent drug leads.
Materials Science: The coordination chemistry of pyrazoles is well-established. uab.cat Future work could explore the use of this compound and its derivatives as building blocks for functional materials such as metal-organic frameworks (MOFs) or coordination polymers, where the chiral nature of the ligand could impart unique properties to the resulting material.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)butan-1-ol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Mannich reactions, where formaldehyde and secondary amines react with pyrazole derivatives under controlled pH (8–10) and temperatures (60–80°C). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis . Alternative routes include two-step cross-coupling reactions, as demonstrated for related pyrazole-pyridine systems, where intermediates are isolated via low-solubility zinc complexes .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Degradation products should be monitored via TLC or LC-MS every 3–6 months. Avoid prolonged storage; stability data suggest a shelf life of 12–18 months under optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.0 ppm) and butanol chain signals (δ 3.5–4.0 ppm for -CH₂OH).
- FT-IR : Confirm hydroxyl (-OH stretch ~3300 cm⁻¹) and pyrazole C=N/C-C stretches (1500–1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
Cross-validate with elemental analysis (C, H, N) for ≥95% purity .
Advanced Research Questions
Q. How does the coordination chemistry of this compound influence its reactivity in catalytic systems?
- Methodological Answer : The pyrazole N-atoms act as tridentate ligands, forming stable complexes with transition metals (e.g., Co, Cd). For catalytic studies, synthesize Co(III) complexes (e.g., Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt) and evaluate turnover numbers (TON) in reactions like alcohol oxidation. X-ray crystallography (SHELXL refinement) reveals bond angles/distances critical for mechanistic insights .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies in antiulcer vs. antitumor activities arise from substituent effects. For example, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyridine shows antiulcer activity (EC₅₀ = 12 μM in HCl-ethanol models), while TRK kinase inhibitors require difluorophenyl/pyrrolidine moieties. Use QSAR modeling to correlate substituent electronegativity/logP with activity. Validate via in vitro assays (e.g., A549 cell apoptosis for cancer studies) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of TRK kinase (PDB: 6KOC) or ulcer-related proteins (e.g., H⁺/K⁺-ATPase). MD simulations (GROMACS) assess binding stability (RMSD < 2 Å over 100 ns). Compare with experimental IC₅₀ values to refine force field parameters .
Q. What experimental designs are effective for studying its role in multicomponent reactions (MCRs)?
- Methodological Answer : Use DoE (Design of Experiments) to optimize MCR conditions. For example, in pyrrole synthesis, combine this compound with aldehydes/amines under catalytic/base dual conditions (e.g., 10 mol% FeCl₃, 1 eq. K₂CO₃ in ethanol at 80°C). Monitor yields via GC-MS and characterize products via SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
